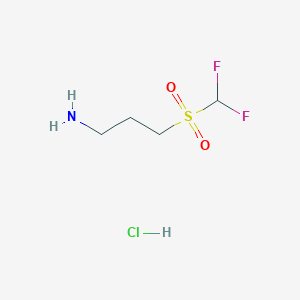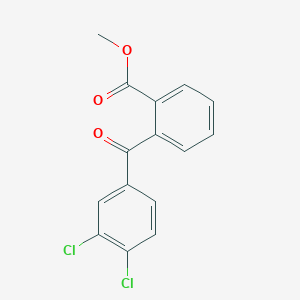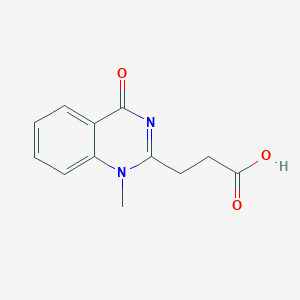![molecular formula C18H17N7O B2521519 N-(3-甲基-1-(1-苯基-1H-吡唑并[3,4-d]嘧啶-4-基)-1H-吡唑-5-基)丙酰胺 CAS No. 1005948-41-3](/img/structure/B2521519.png)
N-(3-甲基-1-(1-苯基-1H-吡唑并[3,4-d]嘧啶-4-基)-1H-吡唑-5-基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide is a useful research compound. Its molecular formula is C18H17N7O and its molecular weight is 347.382. The purity is usually 95%.
BenchChem offers high-quality N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生物医学应用
1H-吡唑并[3,4-b]吡啶,是一类包含该化合物的杂环化合物,因其生物医学应用而被广泛研究 。 它们被发现具有多种生物活性,使其成为药物开发的理想选择 .
合成方法
该化合物属于吡唑并吡啶家族,并且已开发出多种合成策略和方法用于其合成 。 这些方法根据组装吡唑并吡啶体系的方法进行系统化 .
抗癌活性
该化合物的一些新衍生物已被合成并评估了其对人乳腺癌细胞系(MCF7)的体外细胞毒活性 。这表明其在癌症治疗中的潜在应用。
抗肿瘤活性
该化合物对所有测试的细胞系均表现出明显的抗肿瘤活性,IC50值为5.00–32.52 μM 。这表明它在肿瘤治疗中的潜在应用。
药物开发
由于该化合物与嘌呤碱基腺嘌呤和鸟嘌呤非常相似,因此引起了药物化学家的兴趣 。这表明它在开发新药中的潜在应用。
取代模式分析
该化合物的取代模式已被综述,确定了主要用于 N1、C3、C4、C5 和 C6 位置的取代基类型 。此分析可以指导设计具有所需特性的新化合物。
作用机制
Target of Action
The primary targets of N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide are cancer cell lines, particularly MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines . The compound has shown inhibitory activity against these cell lines .
Mode of Action
N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide interacts with its targets by inhibiting cell division and inducing apoptosis . The compound’s structure, which includes a pyrazolo[3,4-d]pyrimidine scaffold, is similar to purines, making it a versatile drug-like fragment .
Biochemical Pathways
The compound affects the biochemical pathways related to cell division and apoptosis . It inhibits key enzymes involved in these pathways, leading to reduced cell division and induced apoptosis in tumor cells .
Result of Action
The compound has shown marked antitumor activity against all tested cell lines . It has demonstrated good to moderate anticancer activity, with IC50 values in the micromolar range . This suggests that the compound effectively inhibits the growth of cancer cells at these concentrations.
Action Environment
The environment in which N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide acts can influence its action, efficacy, and stability. It’s worth noting that the compound was synthesized and tested under laboratory conditions, which are controlled and stable .
生化分析
Biochemical Properties
N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are essential for cellular signaling pathways . The compound binds to the active sites of these enzymes, modulating their activity and influencing downstream signaling events. Additionally, it has been shown to interact with DNA and RNA polymerases, affecting gene transcription and replication processes .
Cellular Effects
N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways . These pathways are critical for cell proliferation, differentiation, and survival. The compound also affects gene expression by altering the activity of transcription factors and epigenetic modifiers . Furthermore, it impacts cellular metabolism by regulating the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as kinases and transcription factors, through hydrogen bonding and hydrophobic interactions . This binding leads to the inhibition or activation of these biomolecules, resulting in changes in cellular signaling and gene expression. Additionally, the compound can induce conformational changes in target proteins, further modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have shown that prolonged exposure to the compound can lead to adaptive cellular responses, such as changes in gene expression and metabolic reprogramming . In vivo studies have demonstrated that the compound can have lasting effects on tissue function and organismal physiology .
Dosage Effects in Animal Models
The effects of N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as tumor growth inhibition and anti-inflammatory activity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not enhance its therapeutic effects .
Metabolic Pathways
N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound also influences the activity of key metabolic regulators, such as AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR), which play critical roles in cellular energy homeostasis .
Transport and Distribution
The transport and distribution of N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments, including the cytoplasm and nucleus . It can also accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects.
属性
IUPAC Name |
N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O/c1-3-16(26)22-15-9-12(2)23-25(15)18-14-10-21-24(17(14)19-11-20-18)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDMTDJBHRQYBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=NN1C2=NC=NC3=C2C=NN3C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

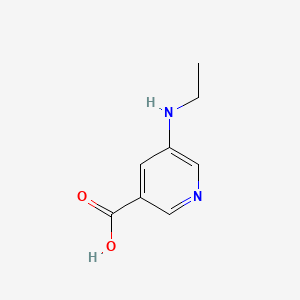
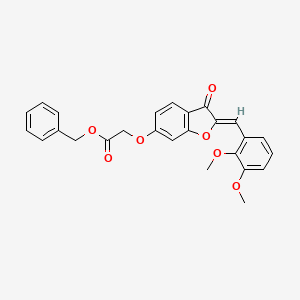
![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide](/img/new.no-structure.jpg)
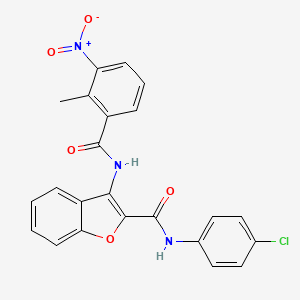
![9-methyl-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2521445.png)
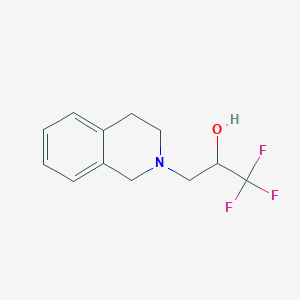
![N-(3-(trifluoromethyl)phenyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide](/img/structure/B2521449.png)
![2-chloro-1-{4-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperazin-1-yl}propan-1-one](/img/structure/B2521450.png)

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2521456.png)
